Hexabutylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexabutylbenzene is an organic compound characterized by a benzene ring substituted with six butyl groups. This compound belongs to the family of alkylbenzenes, which are known for their diverse chemical properties and applications. This compound is a colorless, slightly greasy liquid at room temperature and has a molecular formula of C30H54.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexabutylbenzene can be synthesized through the alkylation of benzene with butyl groups. One common method involves the Friedel-Crafts alkylation reaction, where benzene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: Hexabutylbenzene undergoes various chemical reactions, including:
Oxidation: The butyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The compound can be reduced to form hexabutylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, where one or more butyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Butylbenzoic acids or butyl ketones.
Reduction: Hexabutylcyclohexane.
Substitution: Halogenated hexabutylbenzenes.
Scientific Research Applications
Hexabutylbenzene has several applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and plasticizers.
Mechanism of Action
The mechanism by which hexabutylbenzene exerts its effects involves its interaction with various molecular targets. The compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering their properties and affecting cellular processes. Additionally, this compound can participate in various chemical reactions, influencing the pathways and outcomes of these reactions.
Comparison with Similar Compounds
n-Butylbenzene: A simpler alkylbenzene with a single butyl group attached to the benzene ring.
sec-Butylbenzene: An isomer of butylbenzene with the butyl group attached to the second carbon atom of the benzene ring.
tert-Butylbenzene: Another isomer with the butyl group attached to the central carbon atom, forming a highly branched structure.
Uniqueness of Hexabutylbenzene: this compound is unique due to the presence of six butyl groups, which significantly influence its chemical properties and reactivity. This high degree of substitution makes it distinct from other alkylbenzenes, providing unique opportunities for research and applications in various fields.
Properties
CAS No. |
106821-88-9 |
---|---|
Molecular Formula |
C30H54 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1,2,3,4,5,6-hexabutylbenzene |
InChI |
InChI=1S/C30H54/c1-7-13-19-25-26(20-14-8-2)28(22-16-10-4)30(24-18-12-6)29(23-17-11-5)27(25)21-15-9-3/h7-24H2,1-6H3 |
InChI Key |
JLPGZYVJNVQNBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(C(=C1CCCC)CCCC)CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.